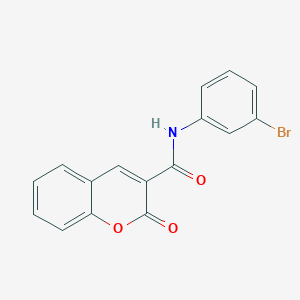
N-(3-bromophenyl)-2-oxo-2H-chromene-3-carboxamide
Vue d'ensemble
Description
N-(3-bromophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as BrPhen, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BrPhen belongs to the class of chromene derivatives that have been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties.
Applications De Recherche Scientifique
Crystal Structure Analysis The research on N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, closely related to N-(3-bromophenyl)-2-oxo-2H-chromene-3-carboxamide, reveals that these molecules are essentially planar and exhibit specific conformations. This understanding is crucial for applications in crystallography and molecular design (Gomes et al., 2015).
Chemical Synthesis The molecule has been involved in the Reformatsky reaction, used in organic synthesis to create carbon-carbon bonds. This implies its utility in the synthesis of complex organic compounds (Shchepin et al., 2003).
Molecular Probing and Sensing Derivatives of 2-oxo-2H-chromene-3-carboxamide have been explored as chemosensors. This indicates their potential in detecting specific ions or molecules, a vital application in analytical chemistry (Meng et al., 2018).
Pharmacological Research N-phenyl-4-oxo-4H-chromene-3-carboxamide derivatives, closely related to the compound , have shown different activities as inhibitors in pharmacological research. This suggests potential applications in drug discovery and development (Gomes et al., 2015).
Antimicrobial Studies Compounds related to this compound have been evaluated for their antimicrobial activities, showing potential as agents in the fight against microbial infections (Azab et al., 2017).
Synthesis of Molecular Probes Research has also explored the synthesis of molecular probes using related compounds. These probes are useful in detecting specific biological or chemical processes (Singh et al., 2008).
Propriétés
IUPAC Name |
N-(3-bromophenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO3/c17-11-5-3-6-12(9-11)18-15(19)13-8-10-4-1-2-7-14(10)21-16(13)20/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJWSBVHUKWRGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



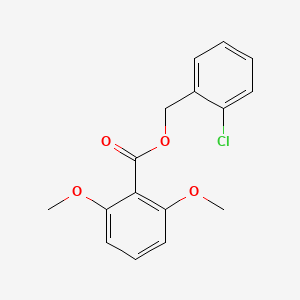

![2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid](/img/structure/B6141596.png)
![2-amino-1-(2-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B6141597.png)
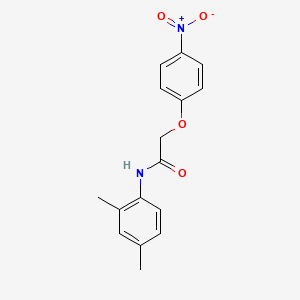
![N-benzyl-2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B6141612.png)
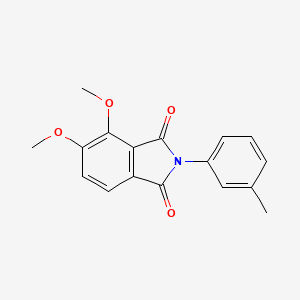
![N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B6141616.png)
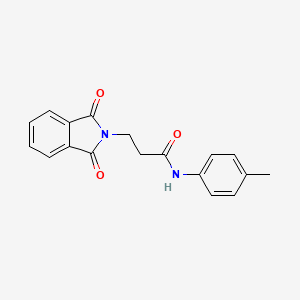
![methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B6141620.png)
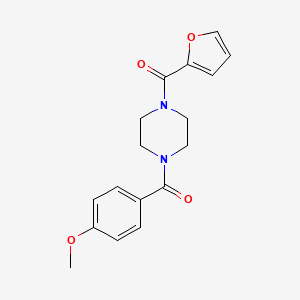
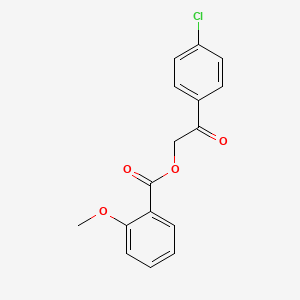
![1-[(6,7-dimethoxy-4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-4-piperidinecarboxamide](/img/structure/B6141659.png)
![5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6141661.png)